molecular formula C8H10N2O B2952093 N-methyl-N-(pyridin-3-yl)acetamide CAS No. 55899-01-9

N-methyl-N-(pyridin-3-yl)acetamide

Cat. No.: B2952093
CAS No.: 55899-01-9
M. Wt: 150.181
InChI Key: DIBVGDONZMMHTK-UHFFFAOYSA-N
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Description

N-methyl-N-(pyridin-3-yl)acetamide is an organic compound with the molecular formula C8H10N2O It is a member of the amide family and features a pyridine ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(pyridin-3-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-methyl-N-(pyridin-3-yl)ethanamine.

    Substitution: Various substituted amides depending on the reagents used.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)acetamide
  • N-(pyridin-4-yl)acetamide
  • N-methyl-N-(pyridin-2-yl)acetamide

Uniqueness

N-methyl-N-(pyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

N-methyl-N-pyridin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBVGDONZMMHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903110
Record name NoName_3704
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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